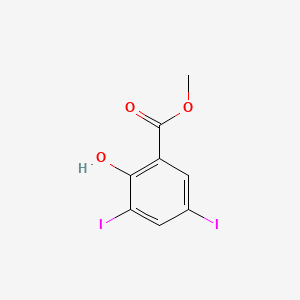

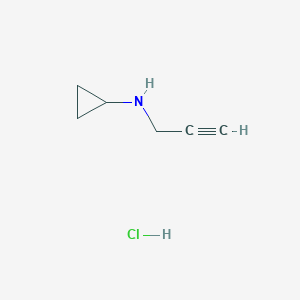

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

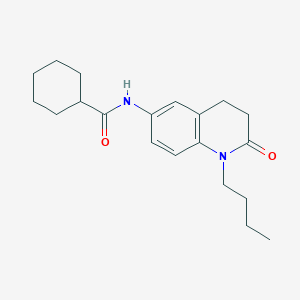

“N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 64892-72-4 . It has a molecular weight of 131.6 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride” is 1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications

Cyclocondensation with Phenyl Isothiocyanate

The compound can undergo cyclocondensation with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction occurs irrespective of the substituent nature at the triple bond .

Formation of Heterocyclic Nuclei

Reactions of both mono- and diacetylenic derivatives of o-phenylenediamine with carbon disulfide in the presence of KOH proceed with the formation of two heterocyclic nuclei simultaneously .

Synthesis of Thiazolo Benzimidazoles

From N-(prop-2-yn-1-yl)-o-phenylenediamines containing an aryl substituent at the triple bond, and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines, 2-methylidene-2,3-dihydro [1,3]thiazolo [3,2-a]benzimidazoles are formed . These compounds are readily isomerized under the action of base giving thiazolo [3,2-a]benzimidazoles .

Biological Activity

Derivatives of [1,3]thiazolo- and 2,3-dihydro [1,3]thiazolo [3,2-a]benzimidazole possess a broad spectrum of biological activity . They display antiulcer action, reduce gastric hypersecretion , inhibit collagenase , and may be used in the treatment of rheumatoid arthritis . They also are known to be effective immunomodulators, and display anticancer activity .

Visible-light-induced Oxidative Formylation

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride can undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer . This reaction affords the corresponding formamides in good yields under mild conditions .

Synthesis of Imidazo Pyridines

The compound can be used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .

Safety and Hazards

properties

IUPAC Name |

N-prop-2-ynylcyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLWHXYDCHUQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)

![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2754500.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2754502.png)

![N-(3-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2754507.png)

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)